molecular formula C16H23BrO6 B1270762 18-Bromo-2,3,5,6,8,9,11,12,14,15-decahydro-1,4,7,10,13,16-benzohexaoxacyclooctadecine CAS No. 75460-28-5

18-Bromo-2,3,5,6,8,9,11,12,14,15-decahydro-1,4,7,10,13,16-benzohexaoxacyclooctadecine

Cat. No. B1270762
CAS RN: 75460-28-5
M. Wt: 391.25 g/mol
InChI Key: XHHZIFBFFGIFNI-UHFFFAOYSA-N
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Description

“18-Bromo-2,3,5,6,8,9,11,12,14,15-decahydro-1,4,7,10,13,16-benzohexaoxacyclooctadecine” is a chemical compound with the CAS Number: 75460-28-5 . It has a molecular weight of 391.26 and its IUPAC name is the same as the given name .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H23BrO6/c17-14-1-2-15-16(13-14)23-12-10-21-8-6-19-4-3-18-5-7-20-9-11-22-15/h1-2,13H,3-12H2 . This code provides a specific description of the molecule’s structure, including the positions of the bromine atom and the oxygen atoms in the cyclic structure.


Physical And Chemical Properties Analysis

This compound is a solid under normal conditions . It should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Biomedical Research

This compound, also known as 4’-Bromobenzo-18-crown-6, has potential applications in biomedical research due to its ability to act as a complexing agent for certain ions . Its structure allows it to selectively bind to specific cations, which can be useful in the development of new diagnostic agents or in the study of ion transport in biological systems.

Pharmaceutical Development

In the pharmaceutical industry, the compound’s crown ether structure could be exploited to create new drug delivery systems . Crown ethers are known to form stable complexes with various ions, which can be used to transport therapeutic agents across cell membranes or to protect unstable compounds until they reach their target site within the body.

Environmental Science

The bromine atom present in the compound suggests that it could be used in environmental science to study the fate and transport of brominated compounds in the environment . These studies are crucial for understanding the environmental impact of brominated flame retardants and other related compounds.

Materials Science

In materials science, the compound’s ability to bind ions can be utilized in the creation of ion-selective membranes or sensors . These materials have applications in various technologies, including batteries, fuel cells, and environmental monitoring devices.

Biotechnology

The compound’s crown ether moiety can be functionalized to attach to biomolecules, making it useful in biotechnological applications such as protein engineering and molecular tagging . This can help in tracking and analyzing biological processes or in the development of biosensors.

Analytical Chemistry

In analytical chemistry, 18-Bromo-2,3,5,6,8,9,11,12,14,15-decahydro-1,4,7,10,13,16-benzohexaoxacyclooctadecine can be used as a reagent or a precursor in the synthesis of more complex molecules for use in chemical analysis . Its selective ion-binding properties make it particularly useful in chromatography and mass spectrometry techniques.

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust or fumes and washing thoroughly after handling .

properties

IUPAC Name

20-bromo-2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(18),19,21-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrO6/c17-14-1-2-15-16(13-14)23-12-10-21-8-6-19-4-3-18-5-7-20-9-11-22-15/h1-2,13H,3-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHHZIFBFFGIFNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOCCOC2=C(C=CC(=C2)Br)OCCOCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370186
Record name 18-Bromo-2,3,5,6,8,9,11,12,14,15-decahydro-1,4,7,10,13,16-benzohexaoxacyclooctadecine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

75460-28-5
Record name 18-Bromo-2,3,5,6,8,9,11,12,14,15-decahydro-1,4,7,10,13,16-benzohexaoxacyclooctadecine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Bromobenzo-18-crown 6-Ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
18-Bromo-2,3,5,6,8,9,11,12,14,15-decahydro-1,4,7,10,13,16-benzohexaoxacyclooctadecine
Reactant of Route 2
18-Bromo-2,3,5,6,8,9,11,12,14,15-decahydro-1,4,7,10,13,16-benzohexaoxacyclooctadecine
Reactant of Route 3
Reactant of Route 3
18-Bromo-2,3,5,6,8,9,11,12,14,15-decahydro-1,4,7,10,13,16-benzohexaoxacyclooctadecine
Reactant of Route 4
Reactant of Route 4
18-Bromo-2,3,5,6,8,9,11,12,14,15-decahydro-1,4,7,10,13,16-benzohexaoxacyclooctadecine
Reactant of Route 5
Reactant of Route 5
18-Bromo-2,3,5,6,8,9,11,12,14,15-decahydro-1,4,7,10,13,16-benzohexaoxacyclooctadecine
Reactant of Route 6
18-Bromo-2,3,5,6,8,9,11,12,14,15-decahydro-1,4,7,10,13,16-benzohexaoxacyclooctadecine

Q & A

Q1: What is known about the structural characteristics of 18-Bromo-2,3,5,6,8,9,11,12,14,15-decahydro-1,4,7,10,13,16-benzohexaoxacyclooctadecine and its interaction with potassium chlorochromate?

A1: 18-Bromo-2,3,5,6,8,9,11,12,14,15-decahydro-1,4,7,10,13,16-benzohexaoxacyclooctadecine acts as a macrocyclic ligand in the compound (18-bromo-2,3,5,6,8,9,11,12,14,15-decahydro-1,4,7,10,13,16-benzohexaoxacyclooctadecine)potassium chloro­trioxochromate. The crystal structure analysis reveals that the potassium ion (K+) is coordinated by six oxygen atoms from the crown ether ring in an equatorial plane. Additionally, two oxygen atoms from two separate chlorochromate anions (CrClO3-) coordinate to the potassium ion axially []. This coordination forms a polymeric chain structure along the [] direction in the crystal lattice.

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